molecular formula C17H25BrN2O2 B11982534 N-[(4-bromophenyl)(pentanamido)methyl]pentanamide

N-[(4-bromophenyl)(pentanamido)methyl]pentanamide

Cat. No.: B11982534
M. Wt: 369.3 g/mol
InChI Key: BJTYOTDWJCCHDP-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is a synthetic organic compound with the molecular formula C17H25BrN2O2 It is characterized by the presence of a bromophenyl group and two pentanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide typically involves the reaction of 4-bromobenzylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with pentanamide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to achieve high purity

    Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)(pentanamido)methyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of nucleophiles

Major Products

    Oxidation Products: Bromophenol derivatives

    Reduction Products: Phenyl derivatives

    Substitution Products: Hydroxyl, amino, or alkyl-substituted derivatives

Scientific Research Applications

N-[(4-bromophenyl)(pentanamido)methyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pentanamido groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)pentanamide
  • N-(4-chlorophenyl)pentanamide
  • N-(4-fluorophenyl)pentanamide

Uniqueness

N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is unique due to the presence of two pentanamide groups, which can enhance its binding affinity and specificity for certain targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

N-[(4-bromophenyl)-(pentanoylamino)methyl]pentanamide

InChI

InChI=1S/C17H25BrN2O2/c1-3-5-7-15(21)19-17(20-16(22)8-6-4-2)13-9-11-14(18)12-10-13/h9-12,17H,3-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

BJTYOTDWJCCHDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)CCCC

Origin of Product

United States

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